molecular formula C16H12BrN3O2 B2461847 N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide

N-[4-bromo-2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]acetamide

Cat. No.: B2461847
M. Wt: 358.19 g/mol
InChI Key: NXDPCEXUQCPIGD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide” is not explicitly described in the literature .


Chemical Reactions Analysis

The chemical reactions involving “N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide” are not explicitly mentioned in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of “N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide” are not explicitly mentioned in the literature .

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study examines the metabolism of chloroacetamide herbicides (e.g., acetochlor and alachlor) in human and rat liver microsomes. It highlights a metabolic pathway involving the conversion of these herbicides into potentially carcinogenic compounds via a complex metabolic activation process. This research contributes to understanding the metabolic processes and potential risks associated with chloroacetamide compounds, which may share structural similarities with N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide (Coleman, Linderman, Hodgson, & Rose, 2000).

Antimalarial Activity of Quinoxaline Derivatives

This research focuses on the synthesis and antimalarial activity of quinoxaline derivatives, providing insights into the structure-activity relationships that influence their efficacy against malaria. While not directly related to N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide, this study underscores the potential of quinoxaline derivatives in therapeutic applications, highlighting their relevance in drug discovery (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Photocatalytic Degradation of Pharmaceuticals

Investigating the photocatalytic degradation of acetaminophen, this study reveals the efficiency of TiO2 nanoparticles under UV light in degrading pharmaceutical compounds. While focusing on acetaminophen, the findings highlight the broader applicability of photocatalytic processes in the degradation of various organic compounds, potentially including N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide (Jallouli, Elghniji, Trabelsi, & Ksibi, 2017).

Free Radical Scavenging Activity

A study on the free radical scavenging activity of a 1-amidoalkyl-2-naphthol derivative explores the compound's potential as an antioxidant. This research provides a basis for understanding how similar compounds, including N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide, might exhibit antioxidant properties, which are crucial in combating oxidative stress-related diseases (Boudebbous, Hamdouni, Boulebd, Zemamouche, Boudjada, & Debache, 2021).

Mechanism of Action

The mechanism of action of “N-[4-bromo-2-(3-hydroxyquinoxalin-2-yl)phenyl]acetamide” is not explicitly mentioned in the literature .

Properties

IUPAC Name

N-[4-bromo-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrN3O2/c1-9(21)18-12-7-6-10(17)8-11(12)15-16(22)20-14-5-3-2-4-13(14)19-15/h2-8H,1H3,(H,18,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXDPCEXUQCPIGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C2=NC3=CC=CC=C3NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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